molecular formula C21H23N3O5S B6477938 methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2640821-20-9

methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate

Cat. No.: B6477938
CAS No.: 2640821-20-9
M. Wt: 429.5 g/mol
InChI Key: PAXZVKYVIXATRI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13584202 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a methoxy group, a sulfamoyl group, and a pyrazole derivative, which are significant in medicinal chemistry. The compound's molecular formula is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 429.5 g/mol .

Chemical Structure

The structural complexity of this compound enhances its reactivity and biological potential. The presence of the sulfamoyl group allows for participation in nucleophilic substitution reactions, while the methoxy group can engage in electrophilic aromatic substitutions .

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to elucidate these interactions fully. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549 .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cell Line
Compound A5.85MCF-7
Compound B4.53A549
Methyl 4-methoxy...TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have demonstrated the ability to modulate signaling pathways associated with inflammatory responses, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Mechanistic Studies

Understanding the mechanisms behind the biological activities of this compound involves biochemical assays and computational modeling. These studies aim to predict binding affinities to biological targets and elucidate the pathways through which these compounds exert their effects .

Case Studies

Recent research has highlighted several case studies where pyrazole derivatives have been tested for their biological activities:

  • Case Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Inflammatory Pathway Modulation : Another study investigated how certain derivatives affected TNF-alpha levels in inflammatory models, indicating potential therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

methyl 4-methoxy-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-24-18(11-12-22-24)16-6-4-15(5-7-16)10-13-23-30(26,27)20-14-17(21(25)29-3)8-9-19(20)28-2/h4-9,11-12,14,23H,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXZVKYVIXATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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